3-Fluoro-3-(methoxymethyl)piperidine is a piperidine derivative that incorporates both a fluorine atom and a methoxymethyl group, which can influence its chemical reactivity and biological properties. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of pharmacologically active molecules.
This compound falls under the category of heterocyclic compounds, specifically piperidines, which are saturated six-membered nitrogen-containing rings. The presence of the fluorine atom and the methoxymethyl group enhances its chemical properties, making it a subject of study in various synthetic methodologies and biological evaluations.
The synthesis of 3-Fluoro-3-(methoxymethyl)piperidine typically involves several steps, which may vary depending on the specific synthetic route chosen. Common methods include:
Recent literature highlights various synthetic routes that utilize both traditional and novel approaches, such as metal-free conditions for certain transformations .
The molecular structure of 3-Fluoro-3-(methoxymethyl)piperidine can be represented as follows:
The structure features a piperidine ring with a fluorine atom at the 3-position and a methoxymethyl group also at the 3-position, which significantly influences its steric and electronic properties.
The chemical reactivity of 3-Fluoro-3-(methoxymethyl)piperidine can be characterized by several key reactions:
The mechanism of action for compounds like 3-Fluoro-3-(methoxymethyl)piperidine is often evaluated in biological contexts, particularly regarding their interaction with biological targets such as receptors or enzymes:
In vitro studies often assess these parameters by measuring inhibition constants against specific biological targets .
The physical properties of 3-Fluoro-3-(methoxymethyl)piperidine include:
Chemical properties include:
3-Fluoro-3-(methoxymethyl)piperidine has several potential applications in scientific research:
3-Fluoro-3-(methoxymethyl)piperidine (CAS: 1566191-98-7) is an emerging fluorinated heterocyclic building block characterized by a piperidine scaffold substituted at the 3-position with both fluorine and methoxymethyl groups. This compound exemplifies strategic molecular design in medicinal chemistry, where synergistic substituents enhance physicochemical and pharmacological properties. Its molecular formula (C₇H₁₄FNO) balances lipophilicity (LogP: ~0.8–1.2) and polar surface area (~22 Ų), optimizing membrane permeability and target engagement. The stereogenic center at C3 introduces conformational complexity critical for enantioselective interactions with biological targets. As a versatile synthon, it bridges fluorinated and oxygenated piperidine chemistry, enabling access to structurally diverse therapeutics targeting central nervous system (CNS) disorders, oncology, and metabolic diseases [2] [6] [8].
Fluorinated piperidines constitute a cornerstone of modern drug design, leveraging fluorine’s unique properties to enhance pharmacokinetics and pharmacodynamics. Approximately 20% of FDA-approved drugs contain fluorine, with fluorinated piperidines featuring prominently due to their metabolic stability, bioavailability, and 3D structural diversity [1] [10]. Key advantages include:
Table 1: Biologically Active Fluorinated Piperidine Derivatives
| Compound | Therapeutic Area | Fluorine Position | Key Biological Effect |
|---|---|---|---|
| MK-0731 | Oncology | Axial (piperidine C3) | Kinesin inhibition (IC₅₀ = 1.2 nM) |
| Ubrogepant | Migraine | N-Trifluoroethyl | CGRP receptor antagonism (Kᵢ = 0.07 nM) |
| Alpelisib | Oncology | CF₃-alkylpyridine | PI3Kα inhibition (IC₅₀ = 5 nM) |
| 3-Fluoro-3-(methoxymethyl)piperidine | Synthetic building block | C3-equatorial | Enables diverse N-heterocyclic scaffolds |
Recent synthetic breakthroughs, such as rhodium-catalyzed diastereoselective hydrogenation of fluoropyridines, enable efficient access to cis-fluorinated piperidines (>99:1 d.r.) previously inaccessible via classical routes. This methodology supports large-scale synthesis of fluorinated analogs like melperone and diphenidol [1] [4].
The C3 substituents in 3-fluoro-3-(methoxymethyl)piperidine confer distinct steric, electronic, and polarity properties:
Table 2: Substituent Effects on Piperidine Conformation and Properties
| Substituent | Van der Waals Volume (ų) | Electron Withdrawing (Hammett σₘ) | Preferred Conformation | Impact on pKa |
|---|---|---|---|---|
| Fluorine | 13.7 | +0.34 | Axial (ΔG = -0.7 kcal/mol) | Decrease by 1.5–2.0 |
| Methoxymethyl | 54.2 | -0.02 | Equatorial | Minimal change |
| Methyl | 23.8 | -0.04 | Equatorial | Increase by 0.1–0.3 |
The geminal disubstitution at C3 creates a sterically congested center, limiting ring inversion kinetics. Low-temperature NMR studies reveal restricted pseudorotation (ΔG‡ = 8.3 kcal/mol), favoring locked bioactive conformers [6] [9].
Piperidine alkaloids have evolved from natural products to synthetic drug scaffolds:
Table 3: Milestones in Piperidine-Based Drug Synthesis
| Period | Synthetic Advance | Representative Drug | Therapeutic Impact |
|---|---|---|---|
| 1850–1950 | Hydrogenation of pyridines | None (scaffold focus) | Enabled piperidine access |
| 1950–2000 | Stereoselective alkylation | Vinblastine | Antimitotic activity |
| 2000–Present | Diastereoselective fluorination & dearomatization | Alpelisib, Ubrogepant | Kinase/CGRP inhibition |
Modern methods like rhodium-catalyzed dearomatization-hydrogenation now provide cis-selective fluorinated piperidines in one pot, bypassing classical multistep sequences. This enabled gram-scale synthesis of cis-3,5-difluoropiperidine (72% yield), a precursor to 3-fluoro-3-(methoxymethyl)piperidine [1] [4].
Table 4: Key Chemical Properties of 3-Fluoro-3-(methoxymethyl)piperidine
| Property | Value |
|---|---|
| CAS Number | 1566191-98-7 |
| Molecular Formula | C₇H₁₄FNO |
| Molecular Weight | 147.19 g/mol |
| IUPAC Name | 3-Fluoro-3-(methoxymethyl)piperidine |
| SMILES | COCC1(F)CNCCC1 |
| Boiling Point | ~210–215 °C (predicted) |
| LogP | 0.89 (calculated) |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 (amine) |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: